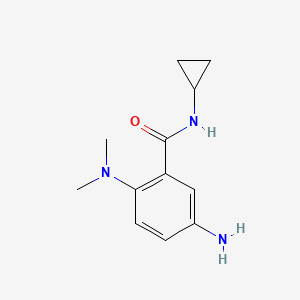
5-amino-N-cyclopropyl-2-(dimethylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-cyclopropyl-2-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an amino group, a cyclopropyl group, and a dimethylamino group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-cyclopropyl-2-(dimethylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-nitrobenzamide, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group, yielding 5-amino-2-nitrobenzamide.
Cyclopropylation: The amino group is then protected, and the compound undergoes cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form linear or branched amines.
Substitution: The benzamide core allows for various substitution reactions, including halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or
生物活性
5-amino-N-cyclopropyl-2-(dimethylamino)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound, with the CAS number 1171455-95-0, features a benzamide structure with an amino group and a dimethylamino substituent. The synthesis typically involves the reaction of cyclopropyl amines with appropriate aromatic precursors under controlled conditions.
Synthetic Route Overview:
- Starting Materials: Cyclopropyl amines, dimethylaminobenzoyl chloride.
- Reaction Conditions: Solvent (e.g., DMF), temperature control, and purification methods such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including lung and breast cancer models.
Key Findings:
- IC50 Values: The compound exhibits IC50 values in the low micromolar range, indicating significant potency against cancer cells.
- Mechanism of Action: It appears to induce apoptosis by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, it can arrest the cell cycle at the G2/M phase and upregulate pro-apoptotic factors like Bax while downregulating anti-apoptotic factors like Bcl-2 .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the release of pro-inflammatory cytokines in stimulated immune cells.
Research Insights:
- Cytokine Inhibition: In vitro assays demonstrated a reduction in TNF-alpha release by over 90% at certain concentrations, suggesting its potential as a therapeutic agent in inflammatory diseases .
The biological activity of this compound can be attributed to its interactions with various molecular targets within cells:
- Enzyme Inhibition: The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation: It interacts with receptors that regulate apoptosis and cell proliferation.
- Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, reinforcing its potential as a lead compound for drug development .
Case Studies and Research Applications
Several studies have explored the biological effects of this compound:
-
Antitumor Activity Study:
- Conducted on A549 lung cancer cells.
- Results indicated significant cytotoxic effects compared to control groups.
- Mechanistic studies showed involvement of both intrinsic and extrinsic apoptotic pathways.
-
Inflammation Model:
- Tested on LPS-stimulated macrophages.
- Demonstrated marked inhibition of TNF-alpha production, highlighting its anti-inflammatory potential.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| This compound | Low micromolar | Apoptosis induction | Anticancer |
| Compound A (similar structure) | 12 μM | Cell cycle arrest | Anticancer |
| Compound B (related derivative) | 8 μM | Cytokine inhibition | Anti-inflammatory |
属性
IUPAC Name |
5-amino-N-cyclopropyl-2-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(13)7-10(11)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWRDNJFVYLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














